molecular formula C18H20N2O B8367774 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde

9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde

Cat. No.: B8367774
M. Wt: 280.4 g/mol
InChI Key: VRZPADHYCMXWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a dimethylamino propyl group and a carbaldehyde functional group attached to the carbazole core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. This step introduces the dimethylamino propyl group. The resulting intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 3-position of the carbazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carboxylic acid.

    Reduction: 9-(3-(dimethylamino)propyl)-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the construction of heterocyclic compounds and polymers .

Biology

In biological research, this compound can be used as a fluorescent probe due to the carbazole core’s ability to emit fluorescence. It is also explored for its potential as a bioactive molecule in drug discovery .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group enhances its interaction with biological targets .

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde depends on its application. In biological systems, it may interact with cellular components through hydrogen bonding, π-π interactions, and electrostatic interactions. The dimethylamino group can enhance its binding affinity to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-(dimethylamino)ethyl)-9H-carbazole-3-carbaldehyde
  • 9-(4-(dimethylamino)butyl)-9H-carbazole-3-carbaldehyde
  • 9-(3-(diethylamino)propyl)-9H-carbazole-3-carbaldehyde

Uniqueness

Compared to similar compounds, 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde has a unique balance of electronic and steric properties due to the specific positioning of the dimethylamino propyl group and the carbaldehyde group. This makes it particularly effective in applications requiring precise molecular interactions and reactivity .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

9-[3-(dimethylamino)propyl]carbazole-3-carbaldehyde

InChI

InChI=1S/C18H20N2O/c1-19(2)10-5-11-20-17-7-4-3-6-15(17)16-12-14(13-21)8-9-18(16)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3

InChI Key

VRZPADHYCMXWED-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL round-bottomed flask was charged with a solution of 3-(9H-carbazol-9-yl)-N,N-dimethylpropan-1-amine (500 mg, 1.98 mmol, 1.00 equiv) in DCM (10 mL), aluminum (III) chloride (550 mg, 4.17 mmol, 2.00 equiv), dichloro(methoxy)methane (0.24 mL, 1.10 equiv), water (10 mL) and K2CO3 (20 mL). The resulting mixture was stirred at 0° C. for 20 hours. The reaction progress was monitored by TLC (DCM: MeOH=10:1). Upon completion, the resulting solution was extracted with ethyl acetate (3×30 mL). Combined organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator affording 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carbaldehyde as yellow oil (0.45 g, 81%).
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500 mg
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550 mg
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0.24 mL
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20 mL
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10 mL
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10 mL
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